REACTION_CXSMILES
|
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.CCCCCCC.S(=O)(=O)(O)O.[CH3:27][O:28][C:29]1[CH:37]=[CH:36][C:32]([C:33]([OH:35])=[O:34])=[CH:31][CH:30]=1>C(O)C>[C:5]12([C:30]3[CH:31]=[C:32]([CH:36]=[CH:37][C:29]=3[O:28][CH3:27])[C:33]([OH:35])=[O:34])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.783 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
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Details
|
well agitated for 48 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 100 ml three-necked flask, and under a nitrogen environment, are placed
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Type
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ADDITION
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Details
|
is poured in slowly
|
Type
|
CUSTOM
|
Details
|
After leaving the mixture
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Type
|
FILTRATION
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Details
|
the insoluble material is filtered Concentration of the filtrate volume to three quarters
|
Type
|
CUSTOM
|
Details
|
yields a solid white precipitate which
|
Type
|
FILTRATION
|
Details
|
is filtered with sintered glass
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Type
|
CUSTOM
|
Details
|
It is dried in a vacuum oven for 24 hours at 30° C.
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
0.680 g of expected raw product was collected (Melting point: 245°-246° C.)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C(=O)O)C=CC2OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |